N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide
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Overview
Description
“N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide” is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. The process may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Introduction of the chlorophenyl group: This step may involve nucleophilic substitution reactions.
Attachment of the dimethylanilino group: This can be done through amide bond formation using coupling reagents.
Incorporation of the trifluoromethylbenzamide moiety: This step may involve Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Cell Signaling: Potential use in studying cell signaling pathways.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of “N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide” would depend on its specific biological target. It may involve:
Binding to enzymes: Inhibiting their activity.
Interacting with receptors: Modulating cell signaling pathways.
Disrupting cellular processes: Affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Triazole derivatives: Compounds with similar triazole rings.
Benzamide derivatives: Compounds with similar benzamide structures.
Uniqueness
Structural Features: The combination of triazole, chlorophenyl, dimethylanilino, and trifluoromethylbenzamide moieties makes this compound unique.
Biological Activity: Its specific biological activities may differ from other similar compounds, providing unique therapeutic or industrial applications.
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClF3N5O2S/c1-16-10-11-17(2)22(12-16)33-24(37)15-39-26-35-34-23(36(26)19-7-5-6-18(28)13-19)14-32-25(38)20-8-3-4-9-21(20)27(29,30)31/h3-13H,14-15H2,1-2H3,(H,32,38)(H,33,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUDGYFGVZOFCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClF3N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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